molecular formula C10H10ClN5O2S B8387134 4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

Cat. No. B8387134
M. Wt: 299.74 g/mol
InChI Key: MKYFABVGOYPCLV-UHFFFAOYSA-N
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Description

4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C10H10ClN5O2S and its molecular weight is 299.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

Molecular Formula

C10H10ClN5O2S

Molecular Weight

299.74 g/mol

IUPAC Name

4-amino-N-(2-amino-6-chloropyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C10H10ClN5O2S/c11-8-5-9(15-10(13)14-8)16-19(17,18)7-3-1-6(12)2-4-7/h1-5H,12H2,(H3,13,14,15,16)

InChI Key

MKYFABVGOYPCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.885 g (0.0026 mol) of N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide was dissolved in 31 ml of 0.5N NaOH and boiled at reflux for 3 hours. The mixture was extracted with ethyl acetate, the aqueous phase was saturated with sodium chloride and the remaining ethyl acetate was distilled off on a rotary evaporator. Then, the aqueous phase was made acid with 3N HCl and the precipitate which separated was filtered off under suction. After drying there was obtained 0.76 g (86%) of 4-amino-N-(2-amino-6-chloro-pyrimidine-4-yl)-benzenesulfonamide as beige crystals; m.p.: >265° C. (dec.).
Name
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
Quantity
0.885 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.885 9 (0.0026 mol) of N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide was dissolved in 31 ml of 0.5N NaOH and boiled at reflux for 3 hours. The mixture was extracted with ethyl acetate, the aqueous phase was saturated with sodium chloride and the remaining ethyl acetate was distilled off on a rotary evaporator. Then, the aqueous phase was made acid with 3N HCl and the precipitate which separated was filtered off under suction. After drying there was obtained 0.76 g (86%) of 4-amino-N-(2-amino-6-chloro-pyrimidine-4-yl)-benzenesulfonamide as beige crystals; m.p.: >265° C. (dec.).
[Compound]
Name
9
Quantity
0.0026 mol
Type
reactant
Reaction Step One
Name
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

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